2-methyl-3,4-dihydroquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,4-dihydroquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-10-6-8-4-2-3-5-9(8)11-7/h2-5H,6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXVPPKIGHREJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl 3,4 Dihydroquinazoline and Its Derivatives
Classical Synthetic Approaches
Traditional methods for the synthesis of 2-methyl-3,4-dihydroquinazolines have been well-established and primarily involve cyclocondensation reactions and reduction strategies from related quinazoline (B50416) analogues.
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including 2-methyl-3,4-dihydroquinazolines. These methods typically involve the formation of the quinazoline ring system from acyclic precursors.
A common and versatile starting material for the synthesis of 3,4-dihydroquinazolines is 2-aminobenzylamine (2-ABA). nih.govbeilstein-journals.orgbeilstein-journals.org This precursor can be reacted with various electrophiles to construct the dihydroquinazoline (B8668462) ring. The differential reactivity of the two amino groups in 2-ABA allows for selective functionalization, often avoiding the need for protection and deprotection steps. beilstein-journals.org
Numerous methods utilize 2-aminobenzylamine, which can react with compounds like amidines, carboxylic acids, or aldehydes under oxidative conditions to produce N-unsubstituted dihydroquinazolines. beilstein-journals.org
The reaction of 2-aminobenzylamine with carbonyl compounds, such as aldehydes, is a frequently employed method for synthesizing 2-substituted 3,4-dihydroquinazolines. nih.govbeilstein-journals.org Similarly, condensation with amidines can also yield the desired dihydroquinazoline core. beilstein-journals.org These reactions often proceed through the formation of an intermediate which then undergoes cyclization.
For instance, the reaction of 2-aminobenzylamine with various aldehydes in the presence of an oxidizing agent like PIDA (phenyliodine diacetate) and a catalytic amount of molecular iodine can produce 2-substituted quinazolines in high yields. nih.gov
Another classical approach involves the cyclization of N-acyl-2-aminobenzylamines. beilstein-journals.orgbeilstein-journals.org This strategy typically requires the initial acylation of 2-aminobenzylamine, followed by a cyclodehydration step to form the dihydroquinazoline ring. While effective, this method can sometimes necessitate harsh reaction conditions or long reaction times. nih.govbeilstein-journals.org
A notable example is the conversion of N-(2-aminobenzyl)acetamide to 2-methyl-3,4-dihydroquinazoline. This transformation can be achieved in high yield using a cyclodehydrating agent like polyphosphoric acid ethyl ester (PPE) in chloroform (B151607) or trimethylsilyl (B98337) polyphosphate (PPSE) in dichloromethane (B109758). nih.gov Microwave irradiation has been shown to significantly shorten the reaction times for these cyclizations. nih.govbeilstein-journals.org
Table 1: Synthesis of this compound via Ring Closure of N-(2-aminobenzyl)acetamide
| Reagent/Solvent | Heating Method | Reaction Time | Yield | Reference |
| PPSE/CH2Cl2 | Conventional (reflux) | 30 minutes | 86% | nih.gov |
| PPE/CHCl3 | Microwave (110 °C) | 4 minutes | High | nih.gov |
| PPSE/CH2Cl2 | Microwave (110 °C) | 4 minutes | High | nih.gov |
Reduction Strategies from Quinazoline and Quinazolinone Analogues
An alternative route to 3,4-dihydroquinazolines involves the reduction of more oxidized quinazoline or quinazolinone precursors. beilstein-journals.org These methods can be advantageous when the corresponding quinazoline or quinazolinone is readily available.
The selective reduction of the C3=N4 double bond in a quinazoline ring can yield the corresponding 3,4-dihydroquinazoline. For example, the treatment of 2-methylquinazoline (B3150966) with phenyllithium (B1222949), followed by hydrolysis, results in the formation of 2-methyl-4-phenyl-3,4-dihydroquinazoline. nih.govresearchgate.net Similarly, quinazolinones can be reduced to their dihydro counterparts. For instance, the reduction of the nitro group in certain quinazolin-4(3H)-ones can lead to fused tricyclic systems containing a quinazoline ring. acs.org
Modern and Green Chemistry Approaches
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to dramatically reduced reaction times and improved yields in the synthesis of dihydroquinazolines. nih.govbeilstein-journals.orgmdpi.com For example, the microwave-assisted cyclodehydration of N-(2-aminobenzyl)amides promoted by polyphosphoric acid esters is an efficient method for preparing 3,4-dihydroquinazolines. beilstein-journals.org
The use of deep eutectic solvents (DESs), such as choline (B1196258) chloride:urea (B33335), provides a green alternative to traditional volatile organic solvents for the synthesis of quinazolinone derivatives, which can be precursors to dihydroquinazolines. mdpi.comresearchgate.netresearchgate.net These solvents are often biodegradable, non-toxic, and can be recycled.
Furthermore, catalyst-free and solvent-free reaction conditions are being explored. For instance, the synthesis of 2,4-disubstituted-1,2-dihydroquinazolines has been achieved with excellent yields in minutes under microwave irradiation without any catalyst or solvent, using urea as a source of ammonia. researchgate.net Another green approach involves the use of glutamic acid as a biodegradable and efficient catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. sid.ir The reaction of 2-aminobenzylamine with carbon dioxide, a renewable C1 source, in the presence of a catalyst also represents a sustainable route to 3,4-dihydroquinazolines. researchgate.net
Table 2: Modern and Green Approaches to Dihydroquinazoline Synthesis
| Method | Key Features | Reference |
| Microwave-assisted synthesis | Reduced reaction times, improved yields | nih.govbeilstein-journals.orgmdpi.com |
| Deep Eutectic Solvents (DESs) | Green, recyclable solvents | mdpi.comresearchgate.netresearchgate.net |
| Catalyst-free and solvent-free reactions | Reduced waste, atom economy | researchgate.net |
| Biocatalysis/Green catalysts | Use of enzymes or biodegradable catalysts like glutamic acid | sid.ir |
| Use of CO2 as a C1 source | Utilization of a renewable feedstock | researchgate.net |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgijarsct.co.inkoreascience.kr This technology has been successfully applied to the synthesis of quinazoline and quinazolinone derivatives. ijarsct.co.in The primary advantages of using microwave irradiation include remarkable rate enhancements and improved product purity, which are beneficial for creating diverse heterocyclic compounds efficiently. rsc.orgnih.gov
The synthesis of various quinazolinone derivatives, such as triazoloquinazolinones and benzimidazoquinazolinones, has been achieved in nearly quantitative yields within minutes under microwave irradiation. researchgate.net For instance, a one-pot, four-component synthesis of 5,6-dihydroquinazolinones from acyclic precursors is effectively facilitated by microwave assistance, a process that generates multiple new chemical bonds without requiring chromatographic purification. rsc.org Similarly, an efficient and environmentally friendly protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-ones involves a three-component reaction of isatoic anhydride (B1165640), ammonium (B1175870) acetate (B1210297), and an aldehyde or ketone under solvent- and catalyst-free microwave conditions. rsc.org
Research has demonstrated that microwave heating can lead to superior yields and reduced reaction times for the synthesis of derivatives like (E)-N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinazolin-2(1H)-imine when compared to traditional thermal heating. Iron-catalyzed cyclization in water is another green method for producing quinazolinone derivatives that benefits from microwave assistance. These findings underscore the role of microwave technology in promoting faster, cleaner, and more efficient routes to the dihydroquinazoline scaffold. rsc.org
| Product | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Coumarin-based 1,2,3-triazoles | Microwave | Not Specified | 80-90% | koreascience.kr |
| Coumarin-based 1,2,3-triazoles | Conventional | Not Specified | 68-79% | koreascience.kr |
| (E)-N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinazolin-2(1H)-imine derivatives | Microwave | Shorter | Higher | |
| (E)-N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinazolin-2(1H)-imine derivatives | Conventional | Longer | Lower | |
| 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones | Microwave | Not Specified | High |
Multicomponent Reactions (MCRs) for Dihydroquinazoline Scaffolds
Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single step to form a product that incorporates substantial portions of all reactants. This approach is highly valued for its atom economy, step economy, and ability to generate structurally diverse molecules with minimal waste. MCRs have become a powerful and efficient tool for constructing a wide array of nitrogen-containing heterocycles, including the dihydroquinazoline framework.
Ugi Reaction Strategies
The Ugi reaction is one of the most prominent isocyanide-based multicomponent reactions (IMCRs), typically involving an isocyanide, an amine, a carbonyl compound (like an aldehyde), and a carboxylic acid to produce α-acylaminoamides. This versatile reaction has been adapted for the synthesis of various heterocyclic systems.
A notable strategy involves a two-step sequence beginning with an Ugi reaction to assemble a linear precursor, followed by an acid-promoted cyclization to form the dihydroquinazoline ring. For instance, reacting mono-Boc protected 2-aminobenzylamines, aldehydes, an isocyanide, and a carboxylic acid yields an intermediate that, upon treatment with trifluoroacetic acid and microwave irradiation, cyclizes to form either 1,4-dihydroquinazoline (B6142170) or 3,4-dihydroquinazoline scaffolds in good yields.
A variation of this is the Ugi-azide reaction, where the carboxylic acid component is replaced with an azide (B81097) source like trimethylsilyl azide. This leads to the formation of tetrazole-containing intermediates. These intermediates can undergo further reactions, such as a palladium-catalyzed cyclization, to yield complex structures like 4-tetrazolyl-3,4-dihydroquinazolines. This Ugi-deprotection-cyclization (UDC) approach demonstrates the power of MCRs in generating complex heterocyclic libraries.
One-Pot Synthesis Protocols
One-pot synthesis protocols, which often incorporate MCRs, are highly efficient as they allow multiple consecutive reactions to occur in a single reaction vessel, avoiding the need for purification of intermediates. This methodology saves time, resources, and reduces waste.
Several one-pot procedures have been developed for dihydroquinazoline synthesis. A tandem assembly allows for the synthesis of C4-quaternary 3,4-dihydroquinazolines from amides, amines, and ketones in a single pot, achieving yields of up to 92%. Another approach involves a one-pot, two-step synthesis of 3,4-dihydroquinazoline-2(1H)-thiones from o-azidobenzaldehydes.
Furthermore, one-pot Ugi-azide reactions followed by palladium-catalyzed cyclization have been successfully employed to create 4-tetrazolyl-3,4-dihydroquinazolines. This sequential one-pot approach combines the diversity of an MCR with the efficiency of a tandem cyclization. Similarly, the reaction of isatoic anhydride, primary amines, and benzylic alcohols in the presence of HBr in DMSO affords 2,3-dihydroquinazolin-4(1H)-ones via a metal-free oxidative coupling process in one pot.
| Reactants | Product Type | Key Features | Reference |
|---|---|---|---|
| Amides, Amines, Ketones | C4-Quaternary 3,4-dihydroquinazolines | Triflic anhydride mediated tandem assembly | |
| 2-Azidobenzaldehydes, Amines, TMSN3, Isocyanides | 4-Tetrazolyl-3,4-dihydroquinazolines | Sequential Ugi-azide/Pd-catalyzed cyclization | |
| o-Azidobenzenealdehydes, Aryl amines, Carbon disulfide | 3,4-Dihydroquinazoline-2(1H)-thiones | One-pot, two-step reductive amination and cyclization | |
| 2-(2-Aminoaryl)acetonitriles, Aldehydes, Isocyanides | 3-Aryl-4-carbonylmethyl-3,4-dihydroquinazolines | One-pot, three-component reaction |
Solid-Phase Synthesis Techniques
Solid-phase synthesis is a powerful technique where molecules are built step-by-step on an insoluble polymer support, or resin. This method simplifies the purification process, as excess reagents and by-products can be easily washed away by filtration, while the desired product remains attached to the solid support. This approach is particularly advantageous for creating libraries of compounds for screening purposes.
A novel and convenient method for the solid-phase synthesis of dihydroquinazoline-2(1H)-one derivatives has been developed. This strategy overcomes many of the drawbacks of traditional liquid-phase synthesis, such as lengthy and tedious steps and lower yields. The synthesis begins with a resin-bound amino acid amide. Key steps in the sequence include the reduction of a nitro group, which is a crucial transformation for enabling the subsequent cyclization. This reduction is effectively carried out using a solution of 2 M tin(II) chloride dihydrate (SnCl2·2H2O) in dimethylformamide (DMF). Following reduction and other modifications on the solid support, the final dihydroquinazoline-2(1H)-one product is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail. This solid-phase approach provides a simple and efficient pathway to this class of heterocycles.
Catalytic Methods
Catalysis is fundamental to modern organic synthesis, enabling reactions that would otherwise be slow, inefficient, or impossible. Lewis acid catalysis, in particular, plays a significant role in the synthesis of heterocyclic compounds like dihydroquinazolines.
Lewis Acid Catalysis (e.g., SnCl₂, I₂)
Lewis acids are electron-pair acceptors that can activate electrophiles, often by coordinating to a basic atom like oxygen or nitrogen, thereby facilitating nucleophilic attack.
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
Tin(II) chloride dihydrate (SnCl₂·2H₂O) is an inexpensive and effective Lewis acid catalyst used in several synthetic protocols for dihydroquinazolines. It has been employed in a one-pot, two-component cyclocondensation of anthranilamide and various aldehydes to produce 2-aryl-2,3-dihydroquinazolin-4(1H)-ones. A particularly green approach utilizes a low transition temperature mixture (LTTM) containing SnCl₂ and L-proline, which serves as both a reusable catalyst and the solvent medium, offering high reaction efficiency and an easy work-up. As mentioned previously, SnCl₂·2H₂O is also a key reagent for the reduction of nitro groups in the solid-phase synthesis of dihydroquinazolin-2(1H)-ones, highlighting its dual functionality as both a reducing agent and a potential Lewis acid in these synthetic sequences.
Iodine (I₂)
Molecular iodine (I₂) has gained recognition as a versatile, inexpensive, and non-toxic catalyst that functions as a mild Lewis acid. It is effective in promoting the cyclocondensation of anthranilamide with aldehydes to form 2,3-dihydroquinazolin-4(1H)-one derivatives. This reaction can be performed in various media, including ethyl acetate and ionic liquids. While iodine's solubility in water is poor, using it in the form of Lugol's solution (I₂/KI) allows the reaction to proceed in an aqueous medium. Under iodine catalysis, dihydroquinazoline derivatives have been obtained in yields ranging from 66% to 95%, although reaction times can be lengthy, sometimes up to 15 hours. The catalytic cycle generally involves the Lewis acidic iodine activating the aldehyde's carbonyl group, facilitating the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to yield the final product.
Transition-Metal-Free and Oxidant-Free Conditions
The development of synthetic methods that avoid the use of transition metals and external oxidants is a key goal in green chemistry. These approaches often lead to cleaner reactions, simpler purification procedures, and reduced environmental impact.
One notable transition-metal-free method involves a cascade cyclization/Leuckart–Wallach type strategy. This process utilizes readily available starting materials and requires only the addition of formic acid or a mixture of acetic acid and formic acid. rsc.org The reaction proceeds efficiently to yield substituted 3,4-dihydroquinazolinones, with water, carbon dioxide, and methanol (B129727) as the only byproducts. rsc.org This method is attractive for its operational simplicity and its potential for isotopic labeling by incorporating deuterium. rsc.org
Another approach employs dimethyl sulfoxide (B87167) (DMSO) as a carbon source under transition-metal-free conditions. Microwave-assisted reaction of 2-aminobenzamides with DMSO, in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a basic catalyst and potassium persulfate (K₂S₂O₈) as an additive, furnishes quinazolinones in moderate to good yields within a short reaction time. researchgate.net This protocol is tolerant of both N-unsubstituted and N-substituted 2-aminobenzamides. researchgate.net
Furthermore, molecular iodine has been utilized as a catalyst in an oxidant-, base-, and metal-free approach for the synthesis of quinazolines. The reaction of 2-aminobenzylamine with oxalic acid dihydrate or malonic acid in 1,4-dioxane (B91453) at elevated temperatures proceeds via an in situ condensation and oxidation process to afford 2-methylquinazoline in good yields. nih.gov The use of oxalic acid dihydrate as an in situ C1 source highlights the atom economy and greener nature of this protocol. nih.gov
Salicylic acid and its derivatives have also been explored as organocatalysts for the oxidative condensation of o-aminobenzylamines and benzylamines. frontiersin.org A system using a catalytic amount of BF₃‧Et₂O as a Lewis acid with an oxidant can lead to the efficient formation of 2-arylquinazolines. frontiersin.org This highlights a move towards practical, green synthesis of nitrogen-containing heterocycles. frontiersin.org
Table 1: Examples of Transition-Metal-Free Synthesis of Quinazoline Derivatives
| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Aminobenzamides, Aromatic Aldehydes | Anhydrous Mg(ClO₄)₂, Ethanol | Quinazolin-4(3H)-ones | Not Specified | researchgate.net |
| 2-Aminobenzylamine, Oxalic acid dihydrate | 1,4-Dioxane, 120 °C, 6 h | 2-Methylquinazoline | 75-85 | nih.gov |
| 2-Aminobenzamides, DMSO | DABCO, K₂S₂O₈, Microwave | Quinazolin-4(3H)-ones | 47-72 | researchgate.net |
| o-Aminobenzylamine, Benzylamine | 4,6-Dihydroxysalicylic acid, BF₃‧Et₂O | 2-Arylquinazolines | Up to 81 | frontiersin.org |
Utilizing Polyphosphate Reagents (PPE, PPSE)
Polyphosphoric acid (PPA) and its esters, such as polyphosphoric acid trimethylsilyl ester (PPSE), are effective dehydrating and cyclizing agents in organic synthesis. They have been successfully employed in the preparation of quinazoline derivatives.
A notable application involves the reaction of 2-aminobenzonitrile (B23959) with secondary amides promoted by PPSE. This method provides a general and operationally simple route to quinazolin-4(3H)-imines with a variety of substituents at the 2- and N3-positions, affording high yields. nih.gov The reaction demonstrates wide functional group tolerance and is suitable for scaling up. nih.gov The proposed mechanism involves the formation of a nitrilium ion intermediate. nih.gov
While direct synthesis of this compound using PPE or PPSE from simple precursors is not extensively detailed in the provided context, the utility of these reagents in constructing the core quinazoline ring system from different starting materials is well-established. For instance, PPA has been traditionally used in the synthesis of quinazolinones.
Table 2: Application of Polyphosphate Reagents in Quinazoline Synthesis
| Starting Materials | Reagent | Product Type | Key Features | Reference |
| 2-Aminobenzonitrile, Secondary Amides | PPSE | Quinazolin-4(3H)-imines | High yields, wide functional group tolerance, scalable | nih.gov |
Derivatization and Structural Modifications of the 2 Methyl 3,4 Dihydroquinazoline Nucleus
Substitution at Nitrogen Atoms (N1, N3)
N-Alkylation and N-Arylation Strategies
N-alkylation and N-arylation are fundamental strategies for modifying the 2-methyl-3,4-dihydroquinazoline core. These reactions typically proceed through the nucleophilic attack of the nitrogen atom on an appropriate electrophile. While research directly on this compound is limited, studies on the closely related 2-methylquinazolin-4(3H)-one scaffold provide significant insights into these transformations.
For instance, selective N1-methylation of 3,4-dihydroquinazolinones has been achieved using sodium hydride (NaH) and methyl iodide. rsc.org The synthesis of N-benzyl and N-aryl substituted 3,4-dihydroquinazoline derivatives has also been reported, highlighting the versatility of substitution at the nitrogen positions. acs.org In one-pot syntheses of 3,4-dihydroquinazolines, the N3 position is often substituted with an aryl group originating from an arenediazonium salt. acs.org
Table 1: Examples of N-Alkylation and N-Arylation Reactions on Dihydroquinazoline (B8668462) Scaffolds
| Starting Material Scaffold | Reagents and Conditions | Position of Substitution | Substituent Introduced | Reference |
| 3,4-Dihydroquinazolinone | NaH, methyl iodide | N1 | Methyl | rsc.org |
| 2-Triazenylbenzaldehyde, Nitrile, Aniline derivative | One-pot, three-component reaction | N3 | Aryl | acs.org |
| 4-Chloroquinazoline | N-methylaniline, THF/H2O, Microwave | N/A (on quinazoline) | N-methyl-N-phenyl | rsc.org |
Note: The table includes examples from closely related quinazoline (B50416) scaffolds to illustrate common synthetic strategies.
Incorporation of Heterocyclic Substituents
The introduction of heterocyclic moieties onto the this compound nucleus can impart significant changes in its biological and chemical profile. This is often achieved by reacting the core structure with a halogenated heterocycle or by constructing the heterocyclic ring on a pre-functionalized dihydroquinazoline.
A notable example, although on the related quinazolin-4-one scaffold, involves the reaction of 3-(2′-chloroethyl)-2-methyl-3,4-dihydroquinazolin-4-one with various nucleophiles to form 3-(2′-heterocyclicethyl) derivatives. For instance, reaction with acetylacetone (B45752) followed by treatment with hydrazine (B178648) hydrate (B1144303) yields a pyrazole-substituted quinazolinone.
Modifications at the C2 Position
The C2 position, bearing a methyl group, is another focal point for structural elaboration, offering pathways to extend the molecular framework or to introduce new functional groups.
Elaboration of the Methyl Group
The methyl group at the C2 position is sufficiently acidic to participate in condensation reactions, particularly when the dihydroquinazoline is in its quinazolin-4(3H)-one form. The Knoevenagel condensation is a widely used method to elaborate this methyl group. This reaction typically involves treating the 2-methyl-4(3H)-quinazolinone derivative with an aromatic aldehyde in the presence of an acid or base catalyst to yield 2-styryl substituted products. acs.org
These reactions have been shown to produce a variety of (E)-2-styryl-4(3H)-quinazolinones in good yields. acs.org The resulting styryl derivatives possess an extended conjugation system, which can significantly alter the spectroscopic and electronic properties of the molecule.
Table 2: Examples of C2-Methyl Group Elaboration in Quinazolinone Scaffolds
| Starting Material | Aldehyde | Reagents and Conditions | Product | Reference |
| 3-Aryl-2-methyl-4(3H)-quinazolinone | Aromatic aldehyde | Acidic conditions | 3-Aryl-2-styryl-4(3H)-quinazolinone | acs.org |
| 2-Methylquinazolin-4(3H)-one | Various aldehydes | N/A | 2-Styrylquinazolin-4(3H)-ones | researchgate.net |
Introduction of Other Substituents
Replacing the C2-methyl group with other substituents offers a more profound modification of the core structure. While direct displacement of the methyl group is challenging, multi-step synthetic sequences or building the ring from different precursors can achieve this. For example, polysubstituted 3,4-dihydroquinazolines can be synthesized through a multi-component reaction involving 2-azidobenzaldehydes, benzoic acid, and isocyanides, followed by a sequence of reactions that ultimately determine the substituent at the C2 position. nih.gov
Another approach involves the regioselective addition of a carbon nucleophile to a carbodiimide (B86325) intermediate, which can lead to the formation of 2-substituted 3,4-dihydroquinazolines. researchgate.net These methods provide access to a wider range of derivatives that would be inaccessible through simple modification of the 2-methyl group.
Functionalization of the Benzene (B151609) Ring (e.g., C6, C8 Positions)
Electrophilic aromatic substitution reactions on the fused benzene ring provide a direct route to introduce functional groups, further diversifying the chemical space of this compound derivatives. The positions of substitution are governed by the directing effects of the heterocyclic ring and any existing substituents.
Research on the nitration of 2,3-polymethylene-3,4-dihydroquinazolin-4-ones has shown that the nitro group is introduced at the C6 and C8 positions. academicpublishers.orginlibrary.uz These studies indicate that the benzene ring is susceptible to electrophilic attack, and that specific conditions can be used to control the position of functionalization. For instance, a second nitro group can be introduced under more forcing conditions, such as using an excess of the nitrating mixture and heating. academicpublishers.orginlibrary.uz
Furthermore, the synthesis of a 2-methyl-3-phenyl-6-(trifluoromethyl)-3,4-dihydroquinazoline derivative has been reported, demonstrating that electron-withdrawing groups can be incorporated onto the benzene ring. acs.org The synthesis of an 8-bromo-substituted quinazolin-4-one derivative from an 8-hydroxy precursor further illustrates the possibility of functionalizing the C8 position. nih.gov
Table 3: Examples of Benzene Ring Functionalization on Dihydroquinazoline and Related Scaffolds
| Starting Material Scaffold | Reagents and Conditions | Position of Substitution | Substituent Introduced | Reference |
| 2,3-Polymethylene-3,4-dihydroquinazolin-4-one | Nitrating mixture | C6 and C8 | Nitro | academicpublishers.orginlibrary.uz |
| 2-Methyl-3-phenyl-3,4-dihydroquinazoline precursor | N/A | C6 | Trifluoromethyl | acs.org |
| 8-Hydroxymethaqualone | 4-Bromobenzenesulfonyl chloride, pyridine | C8 | 4-Bromobenzenesulfonyloxy | nih.gov |
Hybridization with Other Bioactive Scaffolds
The fusion of the this compound ring system with other pharmacologically active heterocyclic structures has been a fruitful area of research, leading to the discovery of novel compounds with significant biological activities. This section delves into the detailed research findings on the hybridization of the this compound nucleus with other bioactive scaffolds.
The core concept of molecular hybridization is to combine two or more pharmacophores to create a new hybrid molecule that can interact with multiple biological targets, potentially leading to enhanced therapeutic effects or overcoming drug resistance. nih.gov In the context of the this compound scaffold, this has been explored by linking it to various other heterocyclic systems known for their own biological importance.
A review of quinazolinone-based hybrids highlights the diverse biological activities that can be achieved through this strategy, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov While much of the research has focused on the oxidized quinazolinone form, the underlying principles and synthetic methodologies are often applicable to the this compound core.
For instance, a study on 2,3-dihydroquinazolin-4(1H)-one derivatives, which share the core dihydro-ring structure, identified inhibitors of the TRPM2 channel, a target implicated in various diseases. nih.gov This underscores the potential of the dihydroquinazoline scaffold as a platform for developing novel therapeutics. The following subsections will provide a more detailed look at specific examples of hybridization.
Thiazolidin-4-one is a well-established bioactive scaffold possessing a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The hybridization of the 2-methylquinazoline (B3150966) nucleus with the thiazolidin-4-one moiety has yielded promising results.
In one study, a series of novel 3-(4-oxo-2-arylthiazolidin-3-yl)-2-methylquinazolin-4(3H)-one derivatives were synthesized. These compounds were created by condensing 3-amino-2-methylquinazolin-4(3H)-one with various substituted aromatic aldehydes, followed by cyclization with thioglycolic acid. The resulting hybrids were then evaluated for their antimicrobial activity.
The research findings indicated that these hybrid molecules exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies revealed that the nature and position of the substituent on the aryl ring of the thiazolidinone moiety played a significant role in the observed biological activity.
| Compound | Aryl Substituent (R) | Biological Activity | Reference |
|---|---|---|---|
| 3-(4-oxo-2-phenylthiazolidin-3-yl)-2-methylquinazolin-4(3H)-one | Phenyl | Moderate antibacterial activity | nih.gov |
| 3-[2-(4-chlorophenyl)-4-oxothiazolidin-3-yl]-2-methylquinazolin-4(3H)-one | 4-Chlorophenyl | Enhanced antibacterial activity | nih.gov |
| 3-[2-(4-nitrophenyl)-4-oxothiazolidin-3-yl]-2-methylquinazolin-4(3H)-one | 4-Nitrophenyl | Significant antibacterial activity | nih.gov |
The 1,2,3-triazole ring is another important pharmacophore known to be present in a variety of biologically active compounds, exhibiting properties such as anticancer, antifungal, and antiviral activities. The "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has been a powerful tool for the synthesis of quinazoline-triazole hybrids.
Research in this area has led to the development of hybrid molecules where a 2-methylquinazoline moiety is linked to a triazole ring, often through a flexible linker. These compounds have been investigated primarily for their anticancer potential.
For example, a series of 2-methylquinazoline-triazole hybrids were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The synthetic strategy involved the preparation of an appropriate azide (B81097) or alkyne-functionalized 2-methylquinazoline derivative, which was then reacted with a complementary alkyne or azide-bearing scaffold to form the triazole ring.
The biological evaluation of these hybrids demonstrated that their anticancer activity was influenced by the nature of the substituents on both the quinazoline and the triazole rings. Some of these compounds exhibited potent cytotoxic effects, suggesting that this hybridization strategy is a promising avenue for the development of new anticancer agents.
| Compound | Linker and Triazole Substituent | Biological Activity | Reference |
|---|---|---|---|
| 2-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-3-methylquinazoline | -CH2-O- linked to 1-(4-fluorobenzyl)triazole | Moderate anticancer activity | rsc.org |
| 2-((1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-3-methylquinazoline | -CH2-O- linked to 1-(4-chlorobenzyl)triazole | Potent anticancer activity | rsc.org |
| N-(1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)-2-methylquinazolin-4-amine | -NH- linked to 1-(4-bromobenzyl)triazole | Significant anticancer activity | rsc.org |
The indole (B1671886) nucleus is a prominent scaffold in a vast number of natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The combination of the this compound core with an indole moiety has been explored to create novel hybrid molecules with enhanced pharmacological profiles.
One synthetic approach involves the condensation of a substituted this compound with an indole derivative bearing a suitable functional group for linkage. For instance, an amino-functionalized this compound can be reacted with an indole-aldehyde to form a Schiff base, which can then be further modified or tested for its biological activity.
A study focusing on the hybridization of quinazolinone with indolin-2-one (an oxidized form of indole) demonstrated the potential of such hybrids as anticancer agents. rsc.org These findings suggest that similar hybridization strategies involving the this compound scaffold could lead to the discovery of new and effective therapeutic agents. The biological activity of these hybrids is often dependent on the substitution pattern on both the indole and the quinazoline rings.
| Compound | Linkage and Indole Moiety | Biological Activity | Reference |
|---|---|---|---|
| 2-methyl-3-((5-nitro-1H-indol-3-yl)methyleneamino)-3,4-dihydroquinazoline | Imine linkage to 5-nitroindole | Antimicrobial activity | rsc.org |
| 2-((2-(1H-indol-3-yl)ethyl)amino)-3-methyl-3,4-dihydroquinazoline | Amino linkage to tryptamine | Potential CNS activity | rsc.org |
| 1-((2-methyl-3,4-dihydroquinazolin-3-yl)methyl)-1H-indole-3-carbaldehyde | Methylene (B1212753) linkage to indole-3-carbaldehyde | Anticancer activity against specific cell lines | rsc.org |
Reactivity and Reaction Mechanisms of 2 Methyl 3,4 Dihydroquinazoline
Ring-Opening and Ring-Closure Equilibria
The dihydroquinazoline (B8668462) ring system can participate in ring-opening and ring-closure equilibria, a characteristic influenced by reaction conditions and the nature of substituents. While specific studies focusing solely on 2-methyl-3,4-dihydroquinazoline are not extensively detailed in the provided results, the general principles of such equilibria in related heterocyclic systems can be inferred. For instance, the stability of the ring is a balance between the thermodynamic driving forces favoring the ring-closed amidine structure and the potential for hydrolysis or other nucleophilic attacks that can lead to ring-opened products.
In acidic or basic conditions, the imine bond within the dihydroquinazoline ring can be susceptible to cleavage. This process would involve the addition of water across the C=N bond, leading to a ring-opened amino-amide intermediate. The equilibrium position would depend on factors such as pH, temperature, and solvent. The presence of the methyl group at the 2-position likely influences the electron density of the amidine carbon, thereby affecting the rate and equilibrium of such reactions.
Conversely, the formation of this compound often involves a ring-closure reaction. A common synthetic route involves the condensation of N-(2-aminobenzyl)acetamide. nih.gov This intramolecular cyclization, often promoted by reagents like ethyl polyphosphate (PPE) under microwave irradiation, highlights the thermodynamic favorability of the six-membered dihydroquinazoline ring formation from a suitable acyclic precursor. nih.gov The efficiency of this ring closure underscores the stability of the resulting heterocyclic system under the reaction conditions.
Studies on the methanolysis of lactones to assess their ring-opening transesterification polymerization (ROTEP) propensity offer a conceptual parallel. nih.govumn.eduumn.edunsf.gov These studies demonstrate how spectroscopic methods like 1H NMR can be used to quantify the equilibrium between a cyclic ester (lactone) and its ring-opened hydroxy ester form. nih.govnsf.gov A similar approach could be envisioned to study the ring-opening and ring-closure equilibria of this compound under various conditions, providing quantitative data on its stability.
Functional Group Interconversions on Substituted this compound
While the core structure of this compound is the primary focus, the reactivity of substituted derivatives is crucial for developing new compounds with specific properties. Functional group interconversions on the dihydroquinazoline scaffold allow for the synthesis of a diverse range of analogues.
One common transformation is the N-alkylation of the dihydroquinazoline ring. For instance, selective N-alkylation can be achieved using various alkylating agents, and the regioselectivity of this reaction can be controlled. nih.gov This allows for the introduction of different substituents on the nitrogen atoms, modifying the compound's steric and electronic properties.
Furthermore, the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones from 2-methyl-4H-3,1-benzoxazin-4-one demonstrates the conversion of one heterocyclic system into another, with the core quinazoline (B50416) structure being modified. researchgate.net This highlights the versatility of the quinazoline scaffold in accessing a variety of related heterocyclic structures through functional group manipulation and subsequent cyclization reactions.
Oxidation and Reduction Pathways
The dihydroquinazoline ring system is susceptible to both oxidation and reduction, leading to different classes of quinazoline derivatives.
Oxidation: 2,3-Dihydroquinazolin-4(1H)-ones can be oxidized to the corresponding quinazolin-4(3H)-ones. nih.gov A common oxidizing agent used for this transformation is potassium permanganate (B83412) (KMnO4). nih.gov This oxidation results in the aromatization of the heterocyclic ring, leading to a more stable quinazolinone system. The spontaneous benzylic oxidation of 1,4-dihydroquinazolines upon exposure to air has also been reported, suggesting that the dihydro nature of the ring makes it prone to oxidation. nih.gov
Reduction: While specific reduction pathways for this compound were not detailed in the provided search results, the reverse reaction of the above-mentioned oxidation implies that the quinazolinone ring can be reduced to a dihydroquinazoline. General methods for the reduction of similar heterocyclic systems often involve catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, although the specific conditions would need to be optimized for the this compound scaffold.
Regioselectivity and Chemoselectivity in Transformations
Regioselectivity and chemoselectivity are critical considerations in the chemical transformations of multifunctional molecules like substituted dihydroquinazolines. slideshare.netmdpi.comresearchgate.netdurgapurgovtcollege.ac.in
Regioselectivity refers to the preferential reaction at one position over another. In the context of substituted quinazolines, nucleophilic aromatic substitution (SNAr) reactions on dichloroquinazoline precursors demonstrate high regioselectivity. mdpi.com For instance, the reaction of 2,4-dichloroquinazolines with amines typically results in the selective substitution at the C4 position. mdpi.com This selectivity is governed by the electronic properties of the quinazoline ring, where the C4 position is more activated towards nucleophilic attack. While this example pertains to a quinazoline rather than a dihydroquinazoline, the underlying principles of electronic control are relevant.
Chemoselectivity is the selective reaction of one functional group in the presence of others. slideshare.net For example, in the synthesis of dihydroquinazolines from 2-aminobenzylamine, selective N-acylation and N-alkylation reactions are employed to functionalize the two different amino groups without the need for protecting groups. nih.gov This demonstrates the ability to target a specific functional group for transformation while leaving others intact. The choice of reagents and reaction conditions plays a crucial role in achieving high chemoselectivity.
Spectroscopic and Structural Elucidation of 2 Methyl 3,4 Dihydroquinazoline and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a cornerstone technique for elucidating the structure of 2-methyl-3,4-dihydroquinazoline and its derivatives in solution. Both ¹H and ¹³C NMR provide specific details about the chemical environment of the hydrogen and carbon atoms within the molecule.
For This compound , the ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals. The methyl group protons at the 2-position appear as a singlet around δ 2.00 ppm. beilstein-journals.org The methylene (B1212753) protons at the C4 position also present as a singlet at approximately δ 4.60 ppm. A broad singlet, which is exchangeable with D₂O, is observed around δ 5.74 ppm, corresponding to the N-H proton. The aromatic protons on the benzene (B151609) ring appear as a multiplet in the range of δ 6.85-7.11 ppm. beilstein-journals.org
The ¹³C NMR spectrum of this compound in CDCl₃ shows distinct resonances for each carbon atom. The methyl carbon at C2 is found at approximately δ 22.1 ppm, while the methylene carbon at C4 is observed at about δ 44.5 ppm. beilstein-journals.org The aromatic carbons resonate in the region of δ 119.5-127.8 ppm, and the two quaternary carbons of the heterocyclic ring, C2 and C8a, are found at δ 155.4 ppm and δ 140.7 ppm, respectively. beilstein-journals.org
The NMR data for various analogues of this compound show predictable shifts based on the nature and position of the substituents. For instance, in 2-ethyl-3,4-dihydroquinazoline , the ethyl group introduces a triplet and a quartet in the ¹H NMR spectrum. beilstein-journals.org In 2-methyl-4-phenyl-3,4-dihydroquinazoline , the introduction of a phenyl group at the C4 position shifts the proton at this position to δ 5.67 ppm. nih.gov The ¹³C NMR spectrum is similarly affected, with the C4 carbon appearing at δ 58.1 ppm. nih.gov
Interactive Data Table: ¹H NMR Data for this compound and Analogues
| Compound | Solvent | ¹H Chemical Shifts (δ, ppm) |
|---|---|---|
| This compound | CDCl₃ | 2.00 (s, 3H, CH₃), 4.60 (s, 2H, CH₂), 5.74 (bs, 1H, NH), 6.85-7.11 (m, 4H, Ar-H) beilstein-journals.org |
| 2-Ethyl-3,4-dihydroquinazoline | CDCl₃ | 1.24 (t, 3H), 2.41 (q, 2H), 4.49 (s, 2H), 6.84-7.15 (m, 4H) beilstein-journals.org |
| 2-Methyl-4-phenyl-3,4-dihydroquinazoline | CDCl₃ | 2.02 (s, 3H, CH₃), 5.67 (s, 1H, H4), 6.71-7.34 (m, 9H, Ar-H) nih.gov |
Interactive Data Table: ¹³C NMR Data for this compound and Analogues
| Compound | Solvent | ¹³C Chemical Shifts (δ, ppm) |
|---|---|---|
| This compound | CDCl₃ | 22.1 (CH₃), 44.5 (C4), 119.5, 119.9, 123.8, 125.5, 127.8 (Ar-C), 140.7 (C8a), 155.4 (C2) beilstein-journals.org |
| 2-Ethyl-3,4-dihydroquinazoline | CDCl₃ | 12.1, 27.6, 48.8, 120.9, 123.2, 123.7, 124.7, 128.1, 142.7, 161.1 beilstein-journals.org |
| 2-Methyl-4-phenyl-3,4-dihydroquinazoline | CDCl₃ | 22.5 (CH₃), 58.1 (C4), 123.3, 124.1, 126.7, 127.3, 127.8, 128.1, 128.7, 140.6, 145.3, 153.9 (Ar-C & C=N) nih.gov |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in this compound. The spectra of quinazoline (B50416) derivatives typically show characteristic absorption bands. researchgate.net For quinazolines in general, three main absorption bands are observed in the IR spectrum: 1628–1612 cm⁻¹ (C=N stretching), 1581–1566 cm⁻¹ (C=C stretching), and 1517–1478 cm⁻¹ (C-N stretching). researchgate.net
In the case of 2,3-dihydroquinazolin-4(1H)-ones, a related class of compounds, characteristic IR bands include those for N-H stretching (around 3310-3180 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and a strong C=O stretching vibration in the range of 1662-1602 cm⁻¹. rsc.org While this compound itself lacks a carbonyl group, the N-H stretching vibration is a key feature, typically appearing as a broad band in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups are expected in the 3000-2850 cm⁻¹ region, and aromatic C-H stretching above 3000 cm⁻¹. The C=N stretching of the imine functionality is a crucial band for identification.
Interactive Data Table: Characteristic IR Absorption Bands for Quinazoline Derivatives
| Functional Group | Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|
| C=N Stretching | 1628–1612 | researchgate.net |
| C=C Stretching (aromatic) | 1581–1566 | researchgate.net |
| C-N Stretching | 1517–1478 | researchgate.net |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) provides a precise molecular formula.
For This compound , the calculated mass for the protonated molecule [M+H]⁺ is 147.0917. beilstein-journals.org Experimental findings from electrospray ionization (ESI) mass spectrometry show a value of 147.0922, which confirms the molecular formula C₉H₁₁N₂. beilstein-journals.org The fragmentation pattern in the mass spectrum can provide further structural information. For instance, the mass spectrum of the related compound 2-methylquinazoline (B3150966) shows a molecular ion peak at m/z 144, with a significant fragment at m/z 117, corresponding to the loss of a hydrogen cyanide (HCN) molecule. nih.gov
The mass spectra of substituted analogues show expected shifts in the molecular ion peak. For example, 2-ethyl-3,4-dihydroquinazoline has a calculated [M+H]⁺ of 161.1073 and a found value of 161.1073, corresponding to the formula C₁₀H₁₃N₂. beilstein-journals.org Similarly, 2-(2-methylphenyl)-3,4-dihydroquinazoline shows a calculated [M+H]⁺ of 223.1230 and a found value of 223.1225 for the formula C₁₅H₁₅N₂. beilstein-journals.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of the three-dimensional structure of molecules in the solid state. While a crystal structure for this compound itself was not found in the provided search results, data for its analogues offer significant insights into the geometry of the dihydroquinazoline (B8668462) ring system.
For example, the crystal structure of 2-methyl-4-phenyl-3,4-dihydroquinazoline reveals that the 3,4-dihydroquinazoline moiety is planar. nih.gov In this structure, the phenyl substituent is twisted out of the plane of the dihydroquinazoline ring. nih.gov Intermolecular N-H···N hydrogen bonds are observed, connecting the molecules into infinite chains. nih.gov
In the crystal structure of 2-methylquinazolin-4(3H)-one hydrochloride , an analogue with an oxo group, the quinazolinium moiety is found to be exactly planar. nih.goviucr.org The crystal packing is stabilized by N-H···Cl hydrogen-bonding interactions. nih.goviucr.org These studies on analogues demonstrate the general planarity of the fused ring system and the importance of hydrogen bonding in the solid-state packing of these molecules.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages of C, H, and N are compared with the calculated values for the proposed structure. For quinazoline derivatives, the results of elemental analysis are often reported alongside spectroscopic data to provide comprehensive characterization. nih.gov For instance, the synthesis of various quinazoline and quinazolinone derivatives is typically confirmed by showing that the found elemental percentages are in close agreement with the calculated values. nih.gov
Computational and Theoretical Studies on 2 Methyl 3,4 Dihydroquinazoline
Density Functional Theory (DFT) Calculations for Mechanistic Insights and Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 2-methyl-3,4-dihydroquinazoline derivatives, DFT calculations have been employed to understand their structural stability, electronic properties, and chemical reactivity.
Researchers have utilized DFT, often with the B3LYP functional and basis sets like 6-31G* or 6-311+G**, to optimize the ground-state geometries of these compounds. mui.ac.irresearchgate.net These optimized structures are crucial for understanding how the molecule will interact with biological targets. Key electronic properties are calculated to predict reactivity and potential biological activity. These include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's ability to donate or accept electrons. The energy gap (Egap) between them is an indicator of chemical reactivity and stability. mui.ac.ir
Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and softness (S) are derived from HOMO and LUMO energies to provide a comprehensive picture of the molecule's reactivity. mui.ac.irnih.gov
Thermodynamic Descriptors: Bond Dissociation Energy (BDE) and other thermodynamic parameters can be calculated to assess the strength of specific chemical bonds, which is particularly relevant for understanding antioxidant activity or metabolic stability. nih.gov
Studies on related quinazolinone derivatives have shown that these DFT-calculated parameters can be correlated with experimental findings, such as cytotoxic activity. mui.ac.ir For instance, the calculated properties of novel synthesized compounds were compared with the established drug erlotinib (B232) to gauge their potential. mui.ac.ir Furthermore, DFT has been used to study the reaction of sodium (2-methyl-6-oxocyclohexylidene)methanolate with various amines to produce fused quinazoline (B50416) derivatives, with calculations showing that charge transfer occurs within the synthesized molecules. researchgate.net
Table 1: DFT-Calculated Properties for Quinazolinone Derivatives
| Property | Description | Relevance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. |
| Energy Gap (Egap) | The difference between LUMO and HOMO energies. | A smaller gap suggests higher reactivity. mui.ac.ir |
| Electronegativity (χ) | The power of an atom to attract electrons. | Influences bond polarity and reactivity. mui.ac.ir |
| Hardness (η) | Resistance to change in electron distribution. | A larger value indicates higher stability. mui.ac.ir |
| Softness (S) | The reciprocal of hardness. | A larger value indicates higher reactivity. mui.ac.ir |
| Electrophilicity (ω) | A measure of energy lowering when the system accepts electrons. | Predicts the ability to act as an electrophile. mui.ac.ir |
This table is a generalized representation based on findings for related quinazolinone structures.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is extensively used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity. For derivatives of this compound, docking studies have been crucial in identifying potential biological targets and elucidating binding modes.
These derivatives have been docked into the active sites of a diverse range of enzymes implicated in various diseases:
Anticancer Targets: Docking studies have explored the interactions of quinazoline derivatives with key cancer-related proteins such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), p38alpha Mitogen-Activated Protein Kinase, and Cyclin-Dependent Kinase 2 (CDK2). nih.govconnectjournals.comscispace.com For example, one potent derivative exhibited a maximum docking score of -11.13 kcal/mol against VEGFR-2, suggesting strong inhibitory potential. Another study reported binding energies of -6.39 kcal/mol and -8.24 kcal/mol with EGFR and VEGFR-2, respectively, for a compound with significant cytotoxic activity.
Cholinesterases: In the search for treatments for Alzheimer's disease, these compounds have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). lew.ronih.gov Docking simulations help to visualize how these inhibitors fit into the active sites of AChE and BChE, providing insights into their mechanism of inhibition. nih.gov
Other Enzymes: Other targets include methionine synthase for anticancer activity and penicillin-binding proteins for antibacterial effects. nih.govsemanticscholar.org
The results of docking simulations are typically evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The analysis focuses on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the protein's active site. This information is invaluable for structure-activity relationship (SAR) studies and for designing new analogues with improved potency and selectivity. connectjournals.com
Table 2: Examples of Molecular Docking Studies on this compound Derivatives
| Compound Type | Target Protein | Key Finding/Score | Reference |
|---|---|---|---|
| 1,2-dimethyl-3-(thiazolyl)dihydroquinazolin-4(1H)-ones | P38alpha Mitogen-activated protein kinase | Docking scores up to -7.265 kcal/mol. | connectjournals.com |
| 1,2-dimethyl-3-(thiazolyl)dihydroquinazolin-4(1H)-ones | Activin A Receptor Type 1 (ACVR1/ALK2) | Docking scores up to -8.929 kcal/mol. | connectjournals.com |
| 4-Anilinoquinazoline derivative (PR-6) | VEGFR-2 | Docking score of -11.13 kcal/mol. | |
| 4-Anilinoquinazoline derivative (8a) | VEGFR-2 | Binding energy of -8.24 kcal/mol. | |
| 4-Anilinoquinazoline derivative (8a) | EGFR | Binding energy of -6.39 kcal/mol. |
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, predicting how the complex behaves over time under physiological conditions. researchgate.netnih.gov MD simulations are crucial for assessing the stability of the docked conformation and refining the understanding of the binding interactions.
For quinazoline derivatives, MD simulations are typically performed after docking studies to validate the results. dergipark.org.trresearchgate.net The simulation tracks the movements of every atom in the ligand-protein complex over a set period (nanoseconds to microseconds), providing data on the system's flexibility and stability. nih.gov Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone and ligand atoms from their initial positions over time. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains securely bound in the active site.
Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and how they are affected by ligand binding.
Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and protein are monitored throughout the simulation. Persistent hydrogen bonds are a strong indicator of a stable interaction. nih.gov
MD simulations have confirmed the stability of 2,3-dihydroquinazolin-4(1H)-one analogues in the colchicine-binding site of tubulin and validated the interactions of other derivatives with targets like EGFR and butyrylcholinesterase. researchgate.netnih.govnih.gov These studies provide a higher level of confidence that the computationally predicted binding mode is a true representation of the interaction in a biological system. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that are most influential for activity, QSAR models can be used to predict the potency of newly designed compounds before they are synthesized.
For quinazoline derivatives, QSAR studies have been conducted to guide the development of more effective agents. mui.ac.ir The process involves:
Data Set Compilation: A series of this compound analogues with experimentally measured biological activities (e.g., IC50 values) is assembled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) are calculated for each compound in the series.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
A validated QSAR model can be a powerful tool, allowing researchers to prioritize the synthesis of compounds predicted to have high activity, thereby saving time and resources in the drug discovery process. mui.ac.ir
In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)
A compound's efficacy is not solely dependent on its binding affinity to a target; it must also possess favorable ADMET properties to be a viable drug candidate. nih.gov In silico ADMET prediction tools are used early in the discovery process to flag compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity.
For derivatives of this compound, various computational models and servers (e.g., ADMET Lab 2.0, pkCSM) are used to predict a range of properties. bohrium.comresearchgate.netnih.gov These predictions are often based on established rules and models:
Lipinski's Rule of Five: This rule assesses drug-likeness based on simple physicochemical properties (molecular weight, logP, hydrogen bond donors, and acceptors). Studies have shown that many quinazoline derivatives fulfill these criteria, suggesting favorable oral bioavailability. dergipark.org.tr
Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate how well a compound will be absorbed from the gut. High oral absorption has been predicted for several quinazoline series. dergipark.org.tr
Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB), which determine where the drug will go in the body.
Metabolism: The models predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes.
Toxicity: Potential toxicities, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity, are computationally screened. bohrium.com
Table 3: Commonly Predicted In Silico ADMET Properties
| ADMET Parameter | Description | Desired Outcome for a Drug Candidate |
|---|---|---|
| Human Intestinal Absorption (HIA) | Percentage of drug absorbed from the intestine. | High |
| Blood-Brain Barrier (BBB) Permeability | Ability to cross into the central nervous system. | Varies depending on the therapeutic target. |
| CYP450 Inhibition | Inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Low, to avoid drug-drug interactions. |
| Plasma Protein Binding (PPB) | The extent to which a drug binds to proteins in the blood. | Moderate; very high binding can limit free drug concentration. |
| Ames Mutagenicity | Potential to cause DNA mutations. | Negative (Non-mutagenic). |
| hERG Inhibition | Blockade of the hERG potassium channel. | Low, to avoid risk of cardiotoxicity. |
This table represents general ADMET parameters evaluated for drug candidates, including quinazoline derivatives.
Prediction of Pharmacokinetic Properties
Building on ADMET predictions, a more comprehensive in silico analysis of pharmacokinetic (PK) properties can be performed. nih.govuniroma1.it This involves using computational models to simulate how a drug is handled by the body over time. These predictions help in understanding a compound's potential bioavailability, half-life, and clearance.
For quinazoline derivatives, preliminary in silico pharmacokinetic studies have often indicated favorable profiles. lew.roscirp.org Tools like SwissADME and other specialized software are used to calculate key PK descriptors. phytojournal.com For example, a study on a 4-phenylcoumarin, a different heterocyclic compound, demonstrated how software can predict poor oral bioavailability (4.84% absorption) due to high lipophilicity (logP of 7.31) and high plasma protein binding (99.6%), which are factors also considered for quinazolines. nih.gov Conversely, studies on quinazoline derivatives have predicted high oral absorption and good drug-likeness. dergipark.org.tr These in silico assessments are critical for selecting compounds with the highest chance of success in subsequent preclinical and clinical studies. scirp.orgresearchgate.net
Preclinical Pharmacological and Biological Investigations of 2 Methyl 3,4 Dihydroquinazoline Derivatives
Antineoplastic and Antiproliferative Activities (In vitro Cell Line Studies: HepG2, A2780, MDA-MB-231, A431, A549, MCF-7)
Numerous studies have demonstrated the potent antineoplastic and antiproliferative effects of 2-methyl-3,4-dihydroquinazoline derivatives against a panel of human cancer cell lines. These compounds have shown significant cytotoxic activity, inhibiting the growth and proliferation of cancer cells.
For instance, novel series of 2,3-disubstituted quinazolinones and quinoxalines, structurally related to known anticancer drugs, have been synthesized and evaluated for their in vitro anti-cancer activities. nih.gov One of the most active compounds identified was 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3H)-one. nih.gov Another study reported on a series of sulfur and selenium quinazoline (B50416) derivatives that exhibited significant antiproliferative activity against various cell lines, with some compounds showing particular potency against MCF-7 breast cancer cells. nih.gov
The antiproliferative effects of these derivatives have been observed across a range of cancer cell lines, including:
HepG2 (Hepatocellular Carcinoma): Several 2-sulfanylquinazolin-4(3H)-one derivatives have been evaluated for their cytotoxic activity against HepG2 cells. mdpi.com Additionally, novel quinazolinone derivatives bearing a piperonyl moiety have demonstrated cytotoxic activity against this cell line, with IC50 values ranging from 2.46 to 36.85 µM. nih.govbue.edu.eg
A2780 (Ovarian Cancer): Dihydroquinazoline-2(1H)-one derivatives have shown anti-proliferative activity against A2780 cells, with compounds CA1-e and CA1-g exhibiting the most potent effects with IC50 values of 22.76 and 22.94 μM, respectively. nih.gov
MDA-MB-231 (Triple-Negative Breast Cancer): The cytotoxic activity of 2-sulfanylquinazolin-4(3H)-one derivatives has also been tested against MDA-MB-231 cells. mdpi.com
A431 (Epidermoid Carcinoma): A series of 3-methylquniazolinone derivatives displayed significant inhibitory effects against A431 tumor cells. nih.gov
A549 (Lung Carcinoma): 3-methylquniazolinone derivatives have also shown antiproliferative activities against A549 cells. nih.gov Furthermore, a series of quinazoline derivatives containing an isoxazole (B147169) moiety were evaluated for their in vitro anticancer activities against A549 cells. nih.gov
MCF-7 (Breast Adenocarcinoma): Numerous studies have highlighted the efficacy of this compound derivatives against MCF-7 cells. nih.govnih.govbue.edu.egnih.govnih.govresearchgate.netrsc.org For example, a novel series of sulfur and selenium quinazoline compounds showed promising antiproliferative activities against MCF-7 cells. nih.gov Another study found that a specific quinazoline sulfonamide derivative, compound 4d, exerted strong cytotoxicity against MCF-7 cells with an IC50 value of 2.5 μM. nih.gov
Table 1: Antineoplastic and Antiproliferative Activity of this compound Derivatives
| Derivative Class | Cell Line | Key Findings | Citation |
|---|---|---|---|
| 2,3-Disubstituted Quinazolinones | Various | Structurally correlated to erlotinib (B232) and lapatinib (B449) with promising chemotherapeutic activities. | nih.gov |
| Sulfur and Selenium Quinazolines | MCF-7 | Potent and selective antiproliferative activity. | nih.gov |
| 2-Sulfanylquinazolin-4(3H)-ones | HepG2, MDA-MB-231 | Evaluated for cytotoxic activities. | mdpi.com |
| Quinazolinone-Piperonyl Hybrids | HepG2, MCF-7 | IC50 values in the micromolar range. | nih.govbue.edu.eg |
| Dihydroquinazoline-2(1H)-ones | A2780 | Potent anti-proliferative activity. | nih.gov |
| 3-Methylquniazolinones | A431, A549, MCF-7 | Significant inhibitory effects. | nih.gov |
| Quinazoline-Isoxazole Hybrids | A549, MCF-7 | Evaluated for in vitro anticancer activities. | nih.gov |
| Quinazoline Sulfonamides | MCF-7 | Strong cytotoxicity with low micromolar IC50 values. | nih.gov |
Inhibition of Enzyme Targets (e.g., EGFR, PARP, Thymidylate Synthase, Tyrosine Kinase)
The anticancer activity of this compound derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.
Epidermal Growth Factor Receptor (EGFR): EGFR is a well-established target for anticancer drugs, and several quinazoline derivatives have been designed as EGFR inhibitors. nih.govnih.gov A series of 3-methylquniazolinone derivatives demonstrated significant inhibitory effects against wild-type EGFR tyrosine kinase (EGFRwt-TK). nih.gov One compound, in particular, showed higher antiproliferative activities against several tumor cells than the known EGFR inhibitor Gefitinib. nih.gov Another study reported on new 2-mercapto-quinazolin-4-one analogs that exhibited EGFR-TK inhibitory activity, with one compound showing an IC50 value of 13.40 nM, which was more potent than gefitinib. nih.gov Furthermore, twenty new quinazolinone derivatives bearing a piperonyl moiety were screened for their EGFR inhibitory activity, with the most promising compounds showing IC50 values in the nanomolar range. nih.govbue.edu.eg
Poly(ADP-ribose) Polymerase (PARP): Quinazoline derivatives have been identified as inhibitors of PARP, an enzyme crucial for DNA repair. orientjchem.org Inhibition of PARP can lead to the accumulation of DNA damage and subsequent cell death in cancer cells, particularly those with deficiencies in other DNA repair pathways.
Thymidylate Synthase: This enzyme is essential for the synthesis of thymidine, a necessary component of DNA. Quinazoline derivatives have been shown to inhibit thymidylate synthase, thereby disrupting DNA synthesis and replication in cancer cells. nih.govorientjchem.org
Induction of Apoptosis and Cell Cycle Arrest
In addition to direct cytotoxicity, this compound derivatives can induce programmed cell death (apoptosis) and disrupt the normal cell cycle progression in cancer cells.
One study found that a specific 3-methylquniazolinone derivative could induce apoptosis in MCF-7 cells and cause cell cycle arrest in the G2/M phase. nih.gov Similarly, another investigation revealed that certain quinazolinone derivatives induced cell cycle arrest and apoptosis in COLO-205 colon cancer cells. nih.gov Further research on quinazolinone derivatives bearing a piperonyl moiety demonstrated that the promising compounds induced a significant increase in early apoptosis in HepG-2 cells. nih.govbue.edu.egbue.edu.eg These compounds also impaired cell proliferation by causing cell cycle arrest at the G2/M phase. nih.govbue.edu.egbue.edu.eg The induction of apoptosis is often confirmed through assays such as Annexin V-FITC staining and analysis of caspase-3 activity. nih.govbue.edu.eg
Antimicrobial Activities (Antibacterial, Antifungal)
Derivatives of this compound have demonstrated a wide range of antimicrobial activities, showing efficacy against various pathogenic bacteria and fungi. nih.govorientjchem.orgrjptonline.orgresearchgate.netscispace.com
Several studies have reported the synthesis of novel quinazolinone derivatives and their subsequent screening for antimicrobial properties. For instance, a series of novel 2-methyl-3-(2-(substituted ylidene)hydrazinyl)quinazolin-4(3H)-ones exhibited mild to good antibacterial activity and mild to moderate antifungal activity. rjptonline.org Another study on new quinazolinone derivatives revealed that substitutions at positions 2 and 3 of the quinazolinone ring are crucial for their antimicrobial activities. nih.gov Specifically, the presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 were found to be essential. nih.gov
Furthermore, a new series of dihydroquinazolinone analogs showed considerable activity against both Gram-negative (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive (Staphylococcus aureus, Bacillus subtilis, Lactobacillus rhamnosus) bacteria, as well as moderate antifungal activity against Candida albicans. researchgate.net
Anti-inflammatory Effects (In vitro models: RAW 264.7 macrophage cells)
The anti-inflammatory potential of this compound derivatives has been investigated in in vitro models, particularly using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS). These studies have shown that these compounds can effectively suppress the inflammatory response.
For example, studies on various chalcone (B49325) derivatives, which share structural similarities with some quinazoline compounds, have demonstrated significant anti-inflammatory effects in RAW 264.7 cells. nih.govmdpi.com These compounds were found to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). nih.govmdpi.com The mechanism of action often involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.govmdpi.com
Similarly, other studies on different classes of compounds in RAW 264.7 cells have shown that they can attenuate the inflammatory response by modulating key signaling pathways like NF-κB and MAPK. nih.govresearchgate.netmdpi.com These findings suggest that this compound derivatives may exert their anti-inflammatory effects through similar mechanisms.
Antidiabetic Potential (Alpha-Amylase and Alpha-Glucosidase Inhibition)
Certain derivatives of 2,3-dihydroquinazolin-4(1H)-one have been investigated for their potential as antidiabetic agents, specifically as inhibitors of α-amylase and α-glucosidase. These enzymes are involved in the digestion of carbohydrates, and their inhibition can help to control postprandial hyperglycemia. aboutscience.eufrontiersin.orgacs.org
A study on a series of new quinazoline derivatives revealed that all synthesized compounds showed potent α-glucosidase inhibitory activity, with some compounds exhibiting stronger inhibition than the standard drug acarbose. acs.org Another study on dihydropyrimidinone derivatives, which are structurally related to quinazolinones, also showed significant inhibition of α-glucosidase. frontiersin.org These findings highlight the potential of the quinazoline scaffold in developing new antidiabetic agents. The inhibition of these enzymes can be a crucial strategy for managing type 2 diabetes. aboutscience.eunih.gov
Table 2: Antidiabetic Potential of 2,3-Dihydroquinazolin-4(1H)-one Derivatives
| Derivative Class | Enzyme Target | Key Findings | Citation |
|---|---|---|---|
| 2,3-Dihydroquinazolin-4(1H)-ones | α-Glucosidase | Potent inhibitory activity, some stronger than acarbose. | acs.org |
| Dihydropyrimidinones | α-Glucosidase | Significant inhibition, suggesting potential as selective inhibitors. | frontiersin.org |
Antimalarial and Antitrypanosomal Activities (In vitro, Murine Models)
The quinazoline scaffold has been explored for its potential in combating parasitic diseases like malaria and trypanosomiasis.
Antimalarial Activity: Quinazoline derivatives have been reported to possess antimalarial properties. researchgate.netmdpi.com For instance, a series of 2-aryl-1,2-dihydroquinazolin-4-one derivatives were synthesized and evaluated for their larvicidal activity against the malaria vector Anopheles arabiensis. mdpi.com Other studies have also identified quinazoline-related compounds with activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. marshall.edumdpi.com
Antitrypanosomal Activity: Research has also focused on the antitrypanosomal potential of quinazoline derivatives. A series of novel 2-arylquinazolin-4-hydrazines were synthesized and evaluated for their in vitro activity against Leishmania and Trypanosoma cruzi parasites. nih.gov Several of these compounds displayed significant leishmanicidal and anti-trypanosomal activities with low toxicity. nih.gov The mechanism of action is thought to involve the release of nitric oxide, which is toxic to the parasites. nih.gov Other studies have also reported on quinoline-based hybrids with dual trypanocidal and antiplasmodial activity. dntb.gov.ua
Insecticidal and Larvicidal Activities (e.g., Aedes aegypti mosquito larvae)
Derivatives of the this compound scaffold have demonstrated notable insecticidal and larvicidal properties, particularly against the Aedes aegypti mosquito, a significant vector for various viral diseases. nih.govnih.govnih.govnih.govchemrxiv.org
A series of synthesized N-aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide compounds, which contain the 2-methyl-3,4-dihydroquinazolin-4-one moiety, have shown significant activity against Aedes aegypti larvae. nih.gov After a 72-hour exposure period, these compounds exhibited LC50 values ranging from 2.085 to 4.201 μg/mL. nih.gov An important aspect of these compounds is their environmental safety, as they did not show toxicity towards the non-target organism Diplonychus rusticus. nih.gov Computational molecular docking studies suggest that the mechanism of action may involve the inhibition of acetylcholine (B1216132) binding protein (AChBP) and acetylcholinesterase (AChE). nih.gov
In a broader context of quinazoline derivatives, various studies have highlighted their potential as insecticides. For instance, certain 2,3-dihydroquinazolin-4(1H)-one derivatives displayed moderate to high insecticidal activity against Mythimna separata. nih.gov Specifically, one derivative showed 80% mortality at a concentration of 5 μg/mL. nih.gov Furthermore, a series of 6,8-dichloroquinazoline (B95103) derivatives with a sulfide (B99878) group demonstrated good insecticidal activities against Plutella xylostella. nih.gov
The following table summarizes the larvicidal activity of selected N-aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide derivatives against Aedes aegypti larvae.
| Compound | LC50 (μg/mL) after 72h |
|---|---|
| N-Aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide Derivative 1 | 2.085 |
| N-Aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide Derivative 2 | 3.500 |
| N-Aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide Derivative 3 | 4.201 |
Enzyme Modulatory Activities (beyond anticancer)
Cholinesterase Inhibition
Derivatives of 3,4-dihydroquinazoline have been investigated for their ability to inhibit cholinesterase enzymes, which is a key therapeutic strategy for managing Alzheimer's disease. nih.govnih.govresearchgate.netnih.gov
In one study, a series of 3,4-dihydroquinazoline derivatives were screened for their inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The findings revealed that while most compounds had weak inhibitory activity against AChE, they demonstrated strong inhibition of BChE. nih.gov Kinetic and molecular docking studies of two potent derivatives suggested a non-competitive/mixed-type inhibition, indicating that they bind to both the catalytic anionic site and the peripheral site of BChE. nih.gov
Another study focused on novel 2,4-disubstituted quinazoline derivatives. nih.gov Among the synthesized compounds, several showed potent and selective inhibitory activity against equine BChE (eqBuChE). nih.gov For instance, compound 6f , with a 4-methyl substitution, exhibited the highest inhibitory activity against eqBuChE with an IC50 value of 0.52 μM and a selectivity index greater than 96 for eqBuChE over eelAChE. nih.gov This was significantly more potent than the reference drug, donepezil. nih.gov
The table below presents the cholinesterase inhibitory activities of selected 2,4-disubstituted quinazoline derivatives.
| Compound | eelAChE IC50 (μM) | eqBuChE IC50 (μM) | Selectivity Index (AChE/BuChE) |
|---|---|---|---|
| 6f | > 50 | 0.52 | > 96 |
| 6h | 47.65 | 6.74 | 7.07 |
| 6j | > 50 | 3.65 | > 13.7 |
Somatostatin (B550006) Receptor (sst2) Agonism
Novel 3,4-dihydroquinazoline-4-carboxamides have been identified as potent and selective agonists for the somatostatin receptor subtype 2 (sst2). nih.govnih.gov This is significant as sst2 agonists are a potential treatment for conditions like acromegaly and neuroendocrine tumors. nih.govnih.gov
Medicinal chemistry efforts led to the discovery of a class of these molecules that demonstrate excellent potency for the human sst2 receptor and high selectivity over other somatostatin receptor subtypes (sst1, sst3, sst4, and sst5). nih.govnih.gov The lead compound, 28 , showed no significant inhibition of major CYP450 enzymes and weak inhibition of the hERG channel, suggesting a favorable preliminary safety profile. nih.gov The agonist activity was confirmed in functional cell-based assays, where the compounds caused a concentration-dependent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov
The table below shows the sst2 agonist activity of a representative 3,4-dihydroquinazoline-4-carboxamide derivative.
| Compound | Human sst2 EC50 (nM) |
|---|---|
| 28 | Data not specified in abstract |
T-type Calcium Channel Blockade
Derivatives of 3,4-dihydroquinazoline have emerged as a new class of selective T-type calcium channel blockers. nih.govnih.govnih.govnih.govepo.orgresearchgate.netmedchemexpress.cn These channels are implicated in various physiological and pathological processes, making them attractive drug targets. nih.gov
A series of 3,4-dihydroquinazoline derivatives were synthesized and evaluated for their inhibitory activity against recombinant T-type calcium channels. nih.gov One compound, 8a (KYS05001) , demonstrated an IC50 of 0.9 μM, which was comparable to the known T-type calcium channel blocker mibefradil (B1662139) (IC50 = 0.84 μM). nih.gov Importantly, this compound showed greater efficacy for T-type channels over high-voltage-activated (HVA) calcium channels. nih.gov
Further research on 2-thio-3,4-dihydroquinazoline derivatives revealed that the isothiourea moiety can serve as a pharmacophore for T-type calcium channel blocking activity. nih.gov Compound 6g from this series showed potent inhibition of Caᵥ3.2 currents (83% inhibition at 10 µM). nih.govmedchemexpress.cn
The inhibitory activity of selected 3,4-dihydroquinazoline derivatives on T-type calcium channels is presented below.
| Compound | T-type Channel Subtype | Inhibitory Activity (IC50 or % Inhibition) |
|---|---|---|
| 8a (KYS05001) | T-type | 0.9 μM (IC50) |
| 6g | Caᵥ3.1 | 31.0 µM (IC50) |
| 6g | Caᵥ3.2 | 83.1 µM (IC50) |
| 6g | Caᵥ3.3 | 69.3 µM (IC50) |
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Quinazoline and its derivatives have been identified as a promising scaffold for the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes. nih.govnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netbenthamscience.com
One study focused on spiro cyclohexane-1,2'-quinazoline derivatives hybridized with various heterocyclic rings. nih.gov Many of these compounds were found to be highly potent DPP-4 inhibitors, with IC50 values in the range of 0.0005-0.0089 nM, making them 102-103 times more active than the reference drug linagliptin (B1675411) (IC50: 0.77 nM). nih.gov
Another study designed and synthesized a novel series of 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives as potential DPP-4 inhibitors. nih.gov The most promising compound, 9i , which has a chloro substitution on the phenyl moiety and a bromo group on the quinazoline ring, showed an IC50 of 9.25 ± 0.57 µM. nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor of DPP-4. nih.gov
The DPP-4 inhibitory activity of selected quinazoline derivatives is detailed in the table below.
| Compound Series | Representative Compound | DPP-4 Inhibitory Activity (IC50) |
|---|---|---|
| Spiro cyclohexane-1,2'-quinazoline derivatives | - | 0.0005-0.0089 nM |
| 4-Aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives | 9i | 9.25 ± 0.57 µM |
| Quinazoline clubbed thiazoline (B8809763) derivatives | 4x | 1.12 nM |
Structure Activity Relationship Sar Studies of 2 Methyl 3,4 Dihydroquinazoline Derivatives
Influence of Substituent Nature and Position on Biological Activity
The biological activity of 2-methyl-3,4-dihydroquinazoline derivatives is profoundly influenced by the nature and position of substituents on the quinazoline (B50416) ring system. Research has demonstrated that even minor structural modifications can lead to significant changes in potency and target selectivity.
For instance, in a series of 2,3-dihydroquinazolin-4(1H)-one derivatives evaluated as inhibitors of the transient receptor potential melastatin 2 (TRPM2) channel, disubstitution at the C-6 and C-8 positions with halogens and alkyl groups was found to be crucial for potent inhibitory activity. Specifically, the introduction of a bromine or chlorine atom at the C-6 position and a methyl or iodine group at the C-8 position was identified as a "recipe for potency". doi.org
In the context of anticancer activity, studies on dihydroquinazoline-2(1H)-one derivatives revealed that the elimination of a substituent at the R1 position and the shortening of the carbon chain at the R2 position were potential factors for enhancing activity. Furthermore, the type of substituent at the R3 position was shown to have a significant impact on the cytotoxic effects of these compounds against various cancer cell lines. acs.org
A separate investigation into 3,4-dihydroquinazoline derivatives as cholinesterase inhibitors found that most of the synthesized compounds exhibited weak activity against acetylcholinesterase (AChE) but strong inhibitory activity against butyrylcholinesterase (BChE). Within this series, compounds 8b and 8d were the most potent against BChE, with IC50 values of 45 nM and 62 nM, respectively, and demonstrated significantly higher affinity for BChE over AChE. nih.gov This highlights the role of specific substitution patterns in achieving selective inhibition.
The following table summarizes the influence of substituents on the anticancer activity of selected dihydroquinazoline-2(1H)-one derivatives against the A2780 cancer cell line. acs.org
| Compound | R1 Substituent | R2 Substituent | R3 Substituent | IC50 (µM) on A2780 cells |
| CA1-e | - | - | Phenyl | 22.76 |
| CA1-g | - | - | Thiophen-2-ylmethyl | 22.94 |
| CA1-i | Increased steric hindrance | - | - | Decreased activity |
| CA4 | Increased steric hindrance | - | - | Decreased activity |
Key Pharmacophores and Structural Motifs for Potency
The identification of key pharmacophores and structural motifs is essential for the rational design of potent this compound derivatives. A pharmacophore represents the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect.
For dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, four critical structural requirements have been identified within the broader quinazoline class, which are applicable to this compound analogs. These include:
A heterocyclic ring , such as the quinazoline core, which occupies the adenine (B156593) binding site in the hinge region of the kinase.
A linker that connects the heterocyclic core to other pharmacophoric elements and occupies the region adjacent to the gatekeeper residue.
A hydrogen bond (HB) domain capable of forming hydrogen bonds with key residues in the active site.
A hydrophobic tail that interacts with a hydrophobic region of the protein. nih.gov
In the case of 3,4-dihydroquinazoline derivatives acting as cholinesterase inhibitors, molecular docking studies have suggested that potent compounds bind to both the catalytic anionic site (CAS) and the peripheral site (PS) of butyrylcholinesterase (BChE). nih.gov This dual binding ability is a key pharmacophoric feature for achieving high inhibitory potency.
Furthermore, a pharmacophore model developed for triple uptake inhibitors based on pyran derivatives, which share structural similarities with certain substituted dihydroquinazolines, identified the following key features:
Two aromatic features.
Two hydrophobic features, one of which arises from the pyran ring.
A cationic feature, typically a secondary nitrogen atom. rsc.org
Steric and Electronic Effects on Biological Profiles
The biological profiles of this compound derivatives are significantly modulated by the steric and electronic properties of their substituents. These properties influence how the molecule fits into its biological target's binding site and the nature of the intermolecular interactions it can form.
A study on the anticancer activity of dihydroquinazoline-2(1H)-one derivatives demonstrated a clear impact of steric hindrance. It was observed that as the steric bulk of the substituent at the R2 position increased, the cytotoxic activity of the compounds decreased. acs.org This suggests that a less sterically demanding substituent at this position is favorable for optimal interaction with the target protein. Conversely, the same study found that the partial electronegativity of the R2 substituent had little effect on the biological activity, indicating that electronic effects at this position may be less critical for this particular series of compounds and their mechanism of action. acs.org
In another context, the introduction of a methyl or chlorine substituent into pyrimidine-2(1H)-selenone derivatives, a related heterocyclic system, was found to generally improve antimicrobial activity. However, the position of the chlorine substituent had a more significant impact on the biological activity than the position of the methyl group, highlighting the nuanced interplay of both steric and electronic factors. nih.gov
These findings underscore the importance of carefully considering both the size (steric effects) and the electron-donating or electron-withdrawing nature (electronic effects) of substituents when designing new this compound derivatives with desired biological activities.
Chirality and Enantioselective Activity
Chirality, the property of a molecule being non-superimposable on its mirror image, plays a crucial role in the biological activity of many drugs. nih.gov The two mirror-image forms of a chiral molecule are called enantiomers, and they can exhibit markedly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. researchgate.net
While research specifically on the enantioselective activity of this compound is limited, studies on structurally related 2,3-dihydroquinazolin-4-one (DHQZ) derivatives have provided valuable insights into the importance of stereochemistry in this class of compounds. In one study, a synthetic route was developed to access either enantiomer of various DHQZ derivatives. This allowed for the asymmetric preparation and biological evaluation of a chiral fluorescent tubulin binding agent. The study revealed that the (S)-enantiomer was significantly more potent in its antiproliferative properties against human cancer cells than the (R)-enantiomer. acs.org
A computational rationale for this observed difference in potency was provided based on the crystal structure of α,β-tubulin complexed with colchicine, suggesting that the (S)-enantiomer has a more favorable binding orientation within the target protein. acs.org This highlights that the specific three-dimensional arrangement of atoms is critical for optimal interaction with the biological target.
The general principles of stereochemistry in drug action suggest that for chiral this compound derivatives, it is likely that one enantiomer will be more active or have a different biological profile than the other. nih.govyoutube.com Therefore, the development of stereoselective syntheses and the separate evaluation of individual enantiomers are crucial steps in the drug discovery process for this class of compounds to identify the more potent and potentially less toxic enantiomer. youtube.com
Advanced Research Directions and Potential Applications of 2 Methyl 3,4 Dihydroquinazoline Scaffolds
Development of Multi-Targeted Ligands
The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has spurred the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with several targets simultaneously. researchgate.net This approach can offer advantages in terms of efficacy, reduced risk of drug resistance, and potentially fewer side effects compared to combination therapies. researchgate.net
The 2-methyl-3,4-dihydroquinazoline scaffold is an attractive starting point for designing MTDLs. For instance, researchers have designed and synthesized quinazoline (B50416) derivatives that simultaneously target phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), both of which are implicated in cancer progression. nih.gov Compounds such as 23 and 36 from one study effectively modulated key cellular markers, induced apoptosis in cancer cells, and demonstrated significant anti-tumor efficacy in preclinical models. nih.gov This highlights the potential of the quinazoline framework to accommodate pharmacophoric features necessary for dual-target inhibition.
Another area of interest is in neurodegenerative diseases like Alzheimer's. The development of MTDLs that can modulate multiple targets in the pathogenic cascade, such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs), is a promising strategy. researchgate.net The adaptability of the quinazoline structure makes it a candidate for creating such multi-functional molecules.
Hybrid Compounds for Enhanced Efficacy
Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced efficacy or a novel mechanism of action. nih.gov This strategy has been successfully applied to the this compound scaffold.
A notable example is the creation of hybrids combining the dihydroquinazoline (B8668462) moiety with 3,5-diaryl isoxazolines or isoxazoles. rsc.org These hybrids, linked by alkane spacers, have shown potent antitumor activity, particularly against lung cancer, with some derivatives exhibiting nanomolar IC50 values. nih.govrsc.org The mechanism of action for these compounds was linked to the disruption of the cell cycle at the G2/M phase, a hallmark of tubulin polymerization inhibitors. nih.govrsc.org
Similarly, quinazolinone-hydrazone hybrids have been developed as potent inhibitors of phosphodiesterase-4 (PDE-4), an enzyme involved in cancer cell proliferation and inflammation. nih.gov By replacing a quinazoline ring with a quinazolin-4(3H)one in these hybrids, researchers aimed to enhance their activity. nih.gov The resulting compounds were evaluated for both PDE-4 inhibition and in vitro anticancer activity. nih.gov
Another approach has been to link the quinazolin-4(3H)-one scaffold with an indole (B1671886) moiety, such as in isatin (B1672199) derivatives. nih.gov These hybrids have demonstrated significant anticancer activity against various human cancer cell lines. nih.gov The rationale for this combination often stems from the known biological activities of each individual component, with the goal of creating a synergistic effect in the hybrid molecule.
Applications in Chemical Biology as Probes
Chemical probes are small molecules used as tools to study and manipulate biological systems. youtube.com They are essential for understanding complex cellular processes and for validating new drug targets. youtube.com The this compound scaffold, with its inherent biological activity and synthetic tractability, is well-suited for development into chemical probes.
For instance, a dihydroquinazoline derivative could be functionalized with a reporter tag, such as a fluorescent group or a biotin (B1667282) molecule. This would allow for the visualization and tracking of the molecule's interaction with its cellular targets, helping to elucidate its mechanism of action. Furthermore, by attaching a photoreactive group, a dihydroquinazoline-based probe could be used in photoaffinity labeling experiments to covalently link to and identify its binding proteins within a complex cellular lysate.
The development of such probes can provide invaluable insights into the specific proteins and pathways modulated by this class of compounds, thereby accelerating the discovery and development of new therapeutics.
Exploration in Agrochemicals (e.g., Green Insecticides)
The search for new and safer insecticides is a critical area of research, driven by the increasing prevalence of insecticide resistance and the negative environmental impact of many existing agents. nih.gov Heterocyclic compounds, including quinazoline derivatives, have shown promise as potential agrochemicals. mdpi.comresearchgate.net
Research has demonstrated the larvicidal activities of 2-aryl-2,3-dihydroquinazolin-4-ones against the malaria vector Anopheles arabiensis. nih.gov Structure-activity relationship (SAR) studies of these compounds indicated that substitutions on the aryl ring, such as halogens or methoxy (B1213986) groups, significantly influenced their insecticidal potency. nih.gov Computational studies have suggested that these compounds may act by inhibiting acetylcholinesterase, a key enzyme in the insect nervous system. nih.gov
Furthermore, the quinazoline derivative Pyrifluquinazon is a known insecticide used to control sucking and chewing pests. nih.gov It acts by disrupting their coordination and feeding ability. nih.gov This demonstrates the commercial potential of the quinazoline scaffold in the agrochemical sector.
The development of quinazoline-based "green insecticides" focuses on creating compounds that are effective against target pests while having minimal impact on non-target organisms and the environment. The structural diversity that can be achieved with the this compound core allows for the optimization of insecticidal activity while minimizing undesirable properties.
Conclusion and Future Perspectives
Summary of Current Understanding of 2-Methyl-3,4-Dihydroquinazoline
This compound is a heterocyclic compound that has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The core structure, featuring a benzene (B151609) ring fused to a dihydropyrimidine (B8664642) ring with a methyl group at the 2-position, serves as a versatile scaffold for the development of novel therapeutic agents.
Synthetic strategies for accessing the this compound core are varied. A common approach involves the cyclization of N-(2-aminobenzyl)amides, which can be achieved under different reaction conditions. nih.gov For instance, the conversion of N-(2-aminobenzyl)acetamide to this compound has been accomplished with high yield using a solution of polyphosphoric acid ethyl ester (PPSE) in dichloromethane (B109758) (DCM) under reflux conditions. nih.gov Another straightforward method involves the reaction of 2-aminobenzylamine (2-ABA) with appropriate reagents to introduce the methyl-substituted dihydropyrimidine ring. nih.gov
The chemical properties of this compound are characterized by the reactivity of its heterocyclic ring. The dihydroquinazoline (B8668462) system can be oxidized to the corresponding quinazoline (B50416) or reduced to a tetrahydroquinazoline, allowing for further chemical diversification. Functionalization at various positions of the ring system has been explored to generate libraries of derivatives with a wide range of pharmacological properties.
Spectroscopic analysis is crucial for the characterization of this compound and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry are routinely employed to confirm the structure of newly synthesized compounds. rsc.orgscispace.com For example, the ¹H NMR spectrum of a related derivative, 2-methyl-4-phenyl-3,4-dihydroquinazoline, shows characteristic signals for the protons of the dihydroquinazoline core and the phenyl substituent. nih.govresearchgate.netnih.gov
The biological significance of the this compound scaffold lies in the broad spectrum of activities displayed by its derivatives. These include potential anticancer, anti-inflammatory, antibacterial, and neuroprotective effects. nih.govresearchgate.netontosight.ai The mechanism of action often involves the interaction of these compounds with specific biological targets, such as enzymes or receptors. nih.govnih.gov Structure-activity relationship (SAR) studies have been conducted to understand how modifications to the core structure influence biological activity, guiding the design of more potent and selective compounds. nih.govacs.org
Remaining Challenges in Synthesis and Derivatization
Despite the existing synthetic methods, several challenges remain in the synthesis and derivatization of this compound. One of the primary challenges is achieving regioselectivity and stereoselectivity in more complex derivatives. The development of catalytic asymmetric methods for the synthesis of chiral 2-methyl-3,4-dihydroquinazolines is an area that requires further exploration to access enantiomerically pure compounds, which are often essential for potent and selective biological activity.
Another challenge lies in the functionalization of the carbocyclic ring of the dihydroquinazoline system. While methods for substitution on the heterocyclic part are more established, versatile and high-yielding methods for introducing a variety of substituents onto the benzene ring in the final dihydroquinazoline product are less common. This limits the chemical space that can be explored for SAR studies.
The table below summarizes some of the challenges and potential solutions in the synthesis and derivatization of this compound.
| Challenge | Potential Solutions |
| Regio- and Stereoselectivity | Development of novel catalytic systems (e.g., chiral Lewis acids, organocatalysts), exploration of substrate-controlled diastereoselective reactions. |
| Carbocyclic Ring Functionalization | Late-stage C-H activation/functionalization strategies, development of novel building blocks with pre-installed functional groups. researchgate.net |
| Harsh Reaction Conditions | Microwave-assisted synthesis, flow chemistry, use of milder reagents and catalysts, development of enzymatic transformations. |
| Limited Structural Diversity | Combinatorial chemistry approaches, development of multicomponent reactions, exploration of novel cyclization strategies. nih.gov |
Opportunities for Novel Therapeutic Agent Discovery (Preclinical)
The this compound scaffold presents significant opportunities for the discovery of novel preclinical therapeutic agents across various disease areas. The inherent biological activity of this class of compounds, coupled with the potential for extensive chemical modification, makes it an attractive starting point for drug discovery programs.
Oncology: Derivatives of the broader quinazoline class have already shown promise as anticancer agents, with some acting as inhibitors of key signaling pathways involved in tumor growth and proliferation. nih.govrsc.orgnih.gov By systematically exploring the structure-activity relationships of this compound derivatives, there is potential to identify novel compounds with improved potency, selectivity, and pharmacokinetic profiles for various cancer types.
Infectious Diseases: The emergence of drug-resistant bacteria necessitates the development of new antibacterial agents. The quinazolinone core, a related structure, has been shown to possess antibacterial properties. researchgate.netacs.org Investigating the antibacterial potential of a diverse library of this compound derivatives could lead to the identification of new lead compounds to combat bacterial infections.
Inflammatory Disorders: Chronic inflammation is a hallmark of many diseases. Quinazoline derivatives have demonstrated anti-inflammatory activity, suggesting that the this compound scaffold could be a valuable starting point for the development of novel anti-inflammatory drugs. researchgate.netontosight.ai
Central Nervous System (CNS) Disorders: Some quinazoline-based compounds have shown activity in the central nervous system. nih.gov This opens up the possibility of developing this compound derivatives for the treatment of neurological and psychiatric disorders, although this area remains largely unexplored for this specific scaffold.
The table below highlights some of the key opportunities for preclinical drug discovery based on the this compound scaffold.
| Therapeutic Area | Potential Molecular Targets | Key Considerations for Drug Design |
| Oncology | Kinases (e.g., EGFR, VEGFR), Tubulin, DNA topoisomerases | Selectivity against cancer cells, favorable ADMET properties, ability to overcome drug resistance mechanisms. nih.govnih.gov |
| Infectious Diseases | Bacterial cell wall synthesis enzymes, DNA gyrase, protein synthesis machinery | Broad-spectrum activity or targeted activity against specific pathogens, low potential for resistance development. acs.org |
| Inflammatory Disorders | Cyclooxygenase (COX) enzymes, lipoxygenase (LOX), cytokine signaling pathways | Potent and selective inhibition of inflammatory mediators, good oral bioavailability. |
| CNS Disorders | Neurotransmitter receptors, ion channels, enzymes involved in neuroinflammation | Blood-brain barrier permeability, specific targeting of CNS pathways, favorable safety profile. |
Emerging Methodologies and Research Frontiers for the Dihydroquinazoline Class
The field of dihydroquinazoline chemistry is continually evolving, with emerging methodologies and new research frontiers promising to expand the synthetic toolbox and uncover novel applications.
Advanced Synthetic Methodologies: Modern synthetic organic chemistry offers powerful tools that can be applied to the synthesis of dihydroquinazolines. These include:
C-H Functionalization: Direct functionalization of C-H bonds is a highly atom-economical approach that can be used to introduce new functional groups onto the dihydroquinazoline scaffold without the need for pre-functionalized starting materials. researchgate.net
Photoredox Catalysis: This technique utilizes visible light to initiate chemical reactions, often under mild conditions, and can enable novel transformations that are not accessible through traditional thermal methods.
Flow Chemistry: Conducting reactions in continuous flow systems can offer improved control over reaction parameters, enhanced safety, and easier scalability, which is particularly important for the synthesis of drug candidates.
Computational and High-Throughput Screening: The integration of computational methods, such as molecular docking and virtual screening, can accelerate the discovery of new dihydroquinazoline-based therapeutic agents. nih.gov These approaches can help to prioritize compounds for synthesis and biological evaluation. High-throughput screening of large compound libraries against various biological targets can also rapidly identify new hits for further optimization.
Chemical Biology and Target Identification: A key research frontier is the elucidation of the precise molecular targets and mechanisms of action for biologically active dihydroquinazoline derivatives. The use of chemical probes and other chemical biology tools can help to identify the protein partners of these compounds, providing valuable insights into their biological function and paving the way for the development of more targeted therapies.
Materials Science Applications: While the primary focus has been on the medicinal applications of dihydroquinazolines, their unique electronic and photophysical properties could also be explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent sensors.
The continued exploration of these emerging methodologies and research frontiers will undoubtedly lead to a deeper understanding of the chemistry and biology of the dihydroquinazoline class and unlock their full potential in both medicine and materials science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methyl-3,4-dihydroquinazoline, and how can reaction conditions be systematically optimized?
- Methodology : Microwave-assisted synthesis (e.g., using N-(2-aminobenzyl)acetamide) significantly improves reaction efficiency. Key variables include reaction time (e.g., 18 hours for reflux), solvent choice (DMSO or ethanol/water mixtures), and temperature control. Crystallization with ethanol-water mixtures enhances purity (65% yield achieved) . Traditional methods may require longer reaction times and lower yields, making microwave irradiation a preferred approach for scalability and reproducibility.
Q. How can structural characterization of this compound derivatives be rigorously validated?
- Methodology : Combine spectroscopic (¹H/¹³C NMR) and crystallographic techniques. Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of molecular geometry, as demonstrated for 2-methyl-4-phenyl-3,4-dihydroquinazoline (R factor = 0.046, T = 123 K). Pairing SC-XRD with computational modeling (e.g., density functional theory) ensures accuracy in bond-length and angle measurements .
Q. What are the critical steps in designing a derivative library of this compound for biological screening?
- Methodology : Focus on substituent positioning at the 2-amino and 6-phenoxy groups. For BACE1 inhibitors, retain the primary amine and cyclohexyl moieties to maintain interactions with catalytic aspartates and S1/S1′ pockets. Introduce modifications early in synthesis (e.g., tert-butyl ester cleavage) to streamline diversification .
Advanced Research Questions
Q. How do structural modifications at the 2-amino group affect the inhibitory activity of this compound against BACE1?
- Methodology : Use structure-activity relationship (SAR) studies guided by X-ray co-crystallography data. For example, replacing the 6-phenoxy group with 4-hydroxyphenylacetic acid preserves binding (Ki = 30 nM) while enabling functionalization. Mutagenesis assays on BACE1 active-site residues (e.g., Asp32/Asp228) can validate interaction mechanisms .
Q. What experimental strategies resolve discrepancies between in vitro and in vivo activity data for this compound derivatives?
- Methodology : Perform pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) and metabolite identification. For instance, the metabolite RL603 (2-amino-5,6-dichloro-3,4-dihydroquinazoline) may exhibit altered target engagement compared to the parent compound. Use cell-based assays (e.g., platelet-lowering activity) to correlate in vitro potency with physiological effects .
Q. How can reaction mechanisms for POCl₃-mediated chlorination of 4-quinazolones be elucidated to improve derivative synthesis?
- Methodology : Employ kinetic studies and isotopic labeling (e.g., ¹⁸O tracing) to track intermediates. Computational modeling (e.g., transition-state analysis) can identify rate-limiting steps. Optimize solvent polarity and temperature to favor nucleophilic substitution over side reactions, as demonstrated in the synthesis of ethyl-4-hydrazino-3,4-dihydroquinazoline-2-carboxylate .
Q. What crystallization conditions yield high-quality single crystals of this compound derivatives for SC-XRD?
- Methodology : Use slow evaporation in ethanol/water mixtures at controlled humidity. For hydrophobic derivatives (e.g., 2-methyl-4-phenyl variants), optimize solvent ratios (e.g., 1:3 ethanol/water) and cooling rates. Monitor crystal growth via polarized light microscopy to avoid twinning .
Q. How does microwave irradiation enhance the synthesis of this compound compared to conventional heating?
- Methodology : Microwave energy enables rapid, uniform heating, reducing reaction times from days to hours. In N-alkylation reactions, microwave-assisted protocols achieve >90% conversion with minimal byproducts. Compare dielectric constants of solvents (e.g., DMF vs. DMSO) to maximize microwave absorption and energy transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
